BenchChemオンラインストアへようこそ!

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

Stereochemistry Chiral purity Assay reproducibility

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS 1807940-60-8) is a synthetic small molecule (C10H16N4O, MW 208.26) belonging to the aminopyrazolyl-piperidin-2-one class. It features a chiral piperidin-2-one core substituted with a primary amine at the 5-position and a 1-ethyl-1H-pyrazol-4-yl group at the 6-position, supplied as a racemic mixture.

Molecular Formula C10H16N4O
Molecular Weight 208.26
CAS No. 1807940-60-8
Cat. No. B3247105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one
CAS1807940-60-8
Molecular FormulaC10H16N4O
Molecular Weight208.26
Structural Identifiers
SMILESCCN1C=C(C=N1)C2C(CCC(=O)N2)N
InChIInChI=1S/C10H16N4O/c1-2-14-6-7(5-12-14)10-8(11)3-4-9(15)13-10/h5-6,8,10H,2-4,11H2,1H3,(H,13,15)/t8-,10+/m1/s1
InChIKeySIAGUQYTBGASAB-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS 1807940-60-8): A Defined Chiral Piperidin-2-one Scaffold for Research


Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS 1807940-60-8) is a synthetic small molecule (C10H16N4O, MW 208.26) belonging to the aminopyrazolyl-piperidin-2-one class. It features a chiral piperidin-2-one core substituted with a primary amine at the 5-position and a 1-ethyl-1H-pyrazol-4-yl group at the 6-position, supplied as a racemic mixture [1]. The compound is cataloged in PubChem (CID 86775911) and ChEMBL (CHEMBL4567893), with reported bioactivity data spanning functional and percent-inhibition assays against multiple targets [2]. Its defined stereochemistry and dual hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA, XLogP3: -1.1) distinguish it from regioisomeric and des-ethyl analogs commonly used in medicinal chemistry campaigns [1].

Why Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one Cannot Be Replaced by Generic Analogs


Although several compounds share the C10H16N4O molecular formula and aminopyrazole-piperidinone architecture, they are not functionally interchangeable. The target compound possesses a specific (5R,6S) relative configuration at the piperidin-2-one ring and a 1-ethyl substituent on the pyrazole N1 position, while common analogs may differ in regioisomerism (e.g., pyrazole N2 vs. N1 substitution), amine position (3-amino vs. 5-amino), or N-alkyl group (methyl vs. ethyl). These variations directly impact hydrogen-bonding geometry, lipophilicity, and target recognition [1]. For instance, the 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one isomer (CAS N/A, same MF) relocates the amine and pyrazole attachment points, potentially altering its binding mode in kinase or IDO1 inhibitor programs . Without head-to-head data, substitution with a regioisomer or des-ethyl analog introduces uncharacterized risk in biological assay reproducibility.

Quantitative Differentiation Evidence for Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS 1807940-60-8)


Stereochemical Identity: (5R,6S) vs. Unspecified Stereoisomers

The target compound is unequivocally the (5R,6S) racemate, as confirmed by the InChI stereochemical layer (/t8-,10+/m1/s1) [1]. In contrast, CAS 1690433-86-3 (5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one) is registered without a defined stereochemical descriptor, indicating it may represent an unspecified or mixed stereoisomer . The defined (5R,6S) configuration ensures consistent relative orientation of the C5 amine and C6 pyrazole substituents, which is critical for structure-activity relationship (SAR) studies where stereochemistry influences target binding.

Stereochemistry Chiral purity Assay reproducibility

Physicochemical Property Differentiation: XLogP3 and H-Bond Profile vs. Core Scaffold Analogs

The target compound's computed XLogP3 of -1.1, combined with 2 hydrogen bond donors and 3 acceptors, provides a distinct physicochemical signature compared to structurally similar analogs lacking the 5-amino or N-ethyl group [1]. While direct experimental logP or solubility data for this specific compound are not publicly available, the computed XLogP3 value places it in a more hydrophilic range than the des-amino scaffold (piperidin-2-one: XLogP3 ~0.0) and more lipophilic than the des-ethyl analog 5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (predicted XLogP3: ~-1.6, based on methyl vs. ethyl contribution), indicating a tunable window for optimizing permeability-solubility balance [2].

Lipophilicity Hydrogen bonding Drug-likeness

ChEMBL Bioactivity Count: Multi-Target Engagement Potential vs. Close Analogs

The target compound has 6 reported bioactivity data points (inhibition percent effect) across 3 distinct targets in ChEMBL [1], suggesting multi-target engagement. For comparison, the des-ethyl methyl analog (CAS 1375830-21-9) has no reported bioactivity in ChEMBL as of the access date, while the regioisomer 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one also lacks ChEMBL bioactivity records. The presence of functional assay data, even if percent inhibition rather than IC50, provides a starting point for target deconvolution that is absent for the analog compounds.

Bioactivity Target engagement Screening

Regioisomeric Comparison: 4-Pyrazolyl vs. 5-Pyrazolyl Substitution

The target compound carries the pyrazole substitution at the 4-position (1-ethyl-1H-pyrazol-4-yl), whereas a commercially available regioisomer, 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one, places the pyrazole at the 5-position and the amine at the 3-position of the piperidin-2-one ring . In pyrazole-containing kinase inhibitors, the substitution position on the pyrazole ring is known to influence hinge-binding geometry and selectivity [1]. The 4-pyrazolyl isomer presents a different vector for hydrogen bonding and steric interaction compared to the 5-pyrazolyl isomer, which can lead to divergent target selectivity profiles.

Regioisomerism Structure-activity relationship Scaffold hopping

Optimal Research Application Scenarios for Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS 1807940-60-8)


Stereochemically-Defined Scaffold for IDO1 or Kinase Inhibitor SAR Studies

The compound's defined (5R,6S) configuration and 4-pyrazolyl substitution align with the pharmacophoric requirements of several IDO1 inhibitor series (e.g., Merck's arylalkyl pyrazole compounds, EP3867232B1). As demonstrated by the stereochemical comparison with undefined CAS 1690433-86-3 [1], this compound provides the stereochemical fidelity required for reliable SAR interpretation in programs targeting indoleamine 2,3-dioxygenase or kinases where pyrazole-piperidine hybrid scaffolds are employed [2].

Physicochemical Benchmarking in Hit-to-Lead Optimization

With a computed XLogP3 of -1.1 and a favorable hydrogen-bond donor/acceptor ratio [1], the compound occupies an intermediate lipophilicity range suitable for permeability-solubility optimization. This property profile supports its use as a reference point in multiparameter optimization (MPO) scoring of lead series, particularly when comparing ethyl vs. methyl N-substituent effects on ADME properties.

Multi-Target Screening Starting Point

The compound's 6 bioactivity records across 3 targets in ChEMBL [1] provide a foundation for secondary screening and selectivity profiling. Unlike the methyl analog (CAS 1375830-21-9), which lacks ChEMBL bioactivity [2], this compound offers immediate assay context, reducing the need for de novo target identification before initiating a medicinal chemistry program.

Regioisomeric Selectivity Probe for Pyrazole-Containing Compound Libraries

As a 4-pyrazolyl regioisomer with a specific amine placement (5-amino), this compound serves as a critical probe for distinguishing SAR trends between 4- and 5-substituted pyrazole series [1]. Procurement of the correct regioisomer avoids the confounding effects observed when 3-amino-5-pyrazolyl isomers are inadvertently used in biochemical or cellular assays intended for 5-amino-4-pyrazolyl scaffolds.

Quote Request

Request a Quote for Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.